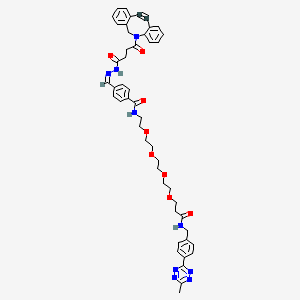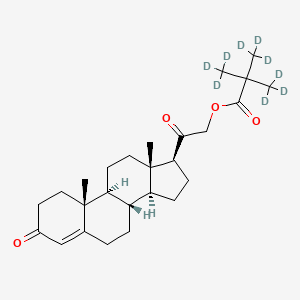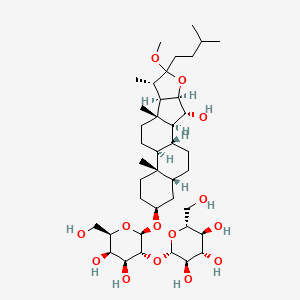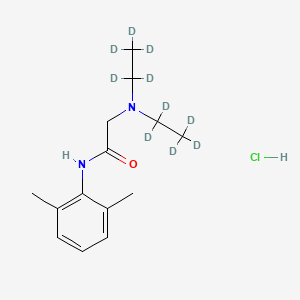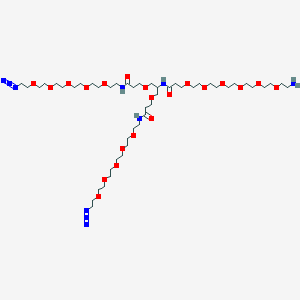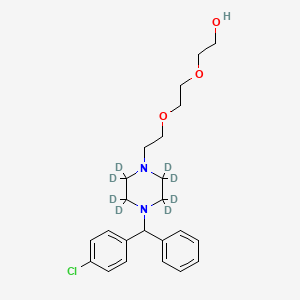
Yonkenafil-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
ヨネケナフィル-d8の合成には、ヨネケナフィル分子に安定した重水素同位体(重水素)を組み込む必要があります。 このプロセスは、通常、重水素化試薬と溶媒を用い、制御された条件下で行われます . 具体的な合成経路と反応条件は、所有権により、詳細については公表されていません。
工業生産方法
ヨネケナフィル-d8の工業生産は、ラボでの合成と同様の原理に基づいていますが、より大規模に行われます。 このプロセスには、重水素化原料と最適化された反応条件を用いて、高収率と高純度を実現しています。 生産は、最終製品の品質と安全性を確保するため、厳格な規制ガイドラインの下で行われます .
化学反応の分析
反応の種類
ヨネケナフィル-d8は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、分子への酸素の付加または水素の除去を伴います。
還元: この反応は、分子への水素の付加または酸素の除去を伴います。
置換: この反応は、分子中の1つの原子または原子団を別の原子または原子団で置き換えることを伴います。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核試薬および求電子試薬があります。 反応は、通常、目的の結果を得るために、制御された温度と圧力条件下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、ヨネケナフィル-d8の酸化は、酸化誘導体の生成につながる可能性があり、還元は、化合物の還元形の生成につながる可能性があります .
科学研究への応用
ヨネケナフィル-d8は、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
Yonkenafil-d8 has a wide range of scientific research applications, including:
作用機序
ヨネケナフィル-d8は、ホスホジエステラーゼタイプ5(PDE5)酵素を阻害することにより効果を発揮し、環状グアノシン一リン酸(cGMP)レベルの上昇につながります。 これは、学習、記憶、神経保護を強化し、同時にアミロイドベータ沈着、タウリン酸リン酸化、酸化ストレス、神経炎症を軽減します . 関与する分子標的と経路には、cGMP依存性Nogo-66受容体経路、脳由来神経栄養因子(BDNF)/トロポミオシン関連キナーゼB(TrkB)、神経成長因子(NGF)/トロポミオシン関連キナーゼA(TrkA)が含まれます .
類似化合物の比較
類似化合物
シルデナフィル: 治療効果は似ていますが、薬物動態プロファイルが異なる、別のPDE5阻害剤.
タダラフィル: 他のPDE5阻害剤と比較して、作用時間が長いことが知られています.
バルデナフィル: シルデナフィルに似ていますが、化学構造と薬物動態がわずかに異なります.
ヨネケナフィル-d8の独自性
ヨネケナフィル-d8は、重水素標識が特徴であり、その薬物動態と代謝プロファイルが向上するため、薬物開発と科学研究において貴重なツールとなっています . さらに、神経変性疾患における潜在的な治療効果と、神経新生とグリア細胞増殖を調節する能力は、その独自性をさらに強調しています .
類似化合物との比較
Similar Compounds
Sildenafil: Another PDE5 inhibitor with similar therapeutic effects but different pharmacokinetic profiles.
Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic properties.
Uniqueness of Yonkenafil-d8
This compound stands out due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and scientific research . Additionally, its potential therapeutic effects in neurodegenerative diseases and its ability to modulate neurogenesis and gliosis further highlight its uniqueness .
特性
分子式 |
C24H33N5O4S |
|---|---|
分子量 |
495.7 g/mol |
IUPAC名 |
2-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)/i11D2,12D2,13D2,14D2 |
InChIキー |
RXMDFMQMRASWOG-FUEQIQQISA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=CN4CCC)C)C(=O)N3)([2H])[2H])[2H] |
正規SMILES |
CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)
